Cas no 6211-32-1 (Rauwolscine hydrochloride)

Rauwolscine hydrochloride structure
Rauwolscine hydrochloride structure
商品名:Rauwolscine hydrochloride
CAS番号:6211-32-1
MF:C21H26N2O3.CLH
メガワット:390.90400
MDL:MFCD00069342
CID:506219
PubChem ID:197067

Rauwolscine hydrochloride 化学的及び物理的性質

名前と識別子

    • Yohimban-16-carboxylicacid, 17-hydroxy-, methyl ester, hydrochloride (1:1), (16b,17a,20a)-
    • Rauwolscine Hydrochloride
    • Rauwolscine (hydrochloride)
    • Rauwolscine • HCl
    • RAUWOLSCINE HCL
    • YOHIMBINE HCL, ALPHA-(RAUWOLSCINE HCL)(RG)
    • YOHIMBINE HCL, ALPHA-(RAUWOLSCINE HCL)(RG) PrintBack
    • ISOYOHIMBINE
    • MESOYOHIMBINE
    • RAUWOLFSCINE HYDROCHLORIDE
    • RAUWOLSCINE
    • alpha-Yohimbine hydrochloride
    • Methyl (16beta,17alpha,20alpha)-17-hydroxyyohimban-16-carboxylate hydrochloride
    • α-Yohimbine hydrochloride
    • Corynanthidine hydrochloride
    • Isoyohimbine hydrochloride
    • Rauwolscine * HCl
    • HY-12710A
    • EINECS 228-279-6
    • 20alpha-Yohimban-16beta-carboxylic acid, 17alpha-hydroxy-, methyl ester, monohydrochloride
    • Yohimban-16-carboxylic acid, 17-hydroxy-, methyl ester, monohydrochloride, (16beta,17alpha,20alpha)-
    • MS-26517
    • NS00081132
    • (1s,2s,4as,13bs,14as)-methyl 2-hydroxy-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroindolo[2',3':3,4]pyrido[1,2-b]isoquinoline-1-carboxylate hydrochloride
    • s5337
    • SMR000718802
    • YOHIMBAN-16-CARBOXYLIC ACID, 17-HYDROXY-, METHYL ESTER, HYDROCHLORIDE (1:1), (16.BETA.,17.ALPHA.,20.ALPHA.)-
    • SCHEMBL178033
    • CHEMBL1257131
    • YOHIMBINE HYDROCHLORIDE, .ALPHA.-
    • MLS001333079
    • LP01093
    • HMS1569D16
    • NCGC00094366-01
    • Isoyohimbine hydrochloride;corynanthidine hydrochloride
    • SR-01000597880-1
    • NCGC00094366-03
    • UNII-PQ323MIB24
    • Fauwolscine, hydrochloride
    • Q27286701
    • CS-6984
    • 6211-32-1
    • Yohimban-16-carboxylic acid, 17-hydroxy-, methyl ester, monohydrochloride, (16beta,17alpha,20alpha)-(9CI)
    • DA-57354
    • SR-01000075289-2
    • CCG-40064
    • MLS002153884
    • MLS001306433
    • EU-0101093
    • YOHIMBAN-16-CARBOXYLIC ACID, 17-HYDROXY-, METHYL ESTER, HYDROCHLORIDE (1:1), (16BETA,17ALPHA,20ALPHA)-
    • AKOS016012193
    • MLS001333080
    • methyl (1S,15S,18S,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;hydrochloride
    • .ALPHA.-YOHIMBINE HYDROCHLORIDE
    • Tox21_501093
    • NCGC00094366-02
    • PIPZGJSEDRMUAW-ZKKXXTDSSA-N
    • DTXSID20977705
    • .ALPHA.-YOHIMBINE HYDROCHLORIDE [MI]
    • NSC-407307
    • NSC 407307
    • NCGC00261778-01
    • PQ323MIB24
    • 20-alpha-Yohimban-16-beta-carboxylic acid, 17-alpha-hydroxy-, methyl ester, hydrochloride
    • ?-Yohimbine hydrochloride
    • 20alpha-Yohimban-16beta-carboxylic acid, 17alpha-hydroxy-, methyl ester, monohydrochloride (8CI)
    • SPECTRUM1503639
    • YOHIMBINE HYDROCHLORIDE, ALPHA-
    • SR-01000597880
    • alpha-Yohimbin hydrochloride
    • Rauwolscine hydrochloride
    • MDL: MFCD00069342
    • インチ: InChI=1S/C21H26N2O3.ClH/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24;/h2-5,12,15,17-19,22,24H,6-11H2,1H3;1H/t12-,15+,17+,18+,19+;/m1./s1
    • InChIKey: PIPZGJSEDRMUAW-ZKKXXTDSSA-N
    • ほほえんだ: [H]Cl.[H][C@]12C(NC3=C4C=CC=C3)=C4CCN1C[C@@]5([H])CC[C@H](O)[C@@H](C(OC)=O)[C@]5(C2)[H]

計算された属性

  • せいみつぶんしりょう: 390.17100
  • どういたいしつりょう: 390.17102
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 27
  • 回転可能化学結合数: 2
  • 複雑さ: 555
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 65.6
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 白色固体。
  • 密度みつど: 1.31
  • ゆうかいてん: 270-280°C
  • ふってん: 543 °C at 760 mmHg
  • フラッシュポイント: 282.2 °C
  • ようかいど: H2O: soluble
  • PSA: 65.56000
  • LogP: 3.38700
  • ようかいせい: 水に溶ける。
  • かんど: Light Sensitive

Rauwolscine hydrochloride セキュリティ情報

Rauwolscine hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R87780-100mg
Rauwolscine hydrochloride
6211-32-1
100mg
¥658.0 2021-09-08
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
R275200-250mg
Rauwolscine hydrochloride
6211-32-1 ≥98%
250mg
¥897.90 2023-09-01
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T4429-50 mg
Rauwolscine hydrochloride
6211-32-1 98.00%
50mg
¥442.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T4429-100 mg
Rauwolscine hydrochloride
6211-32-1 98.00%
100MG
¥632.00 2022-04-26
TRC
R127003-10mg
Rauwolscine Hydrochloride
6211-32-1
10mg
$ 2358.00 2023-09-06
ChemScence
CS-6984-100mg
Rauwolscine hydrochloride
6211-32-1 99.95%
100mg
$84.0 2022-04-27
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R873660-5mg
Rauwolscine hydrochloride
6211-32-1 GR
5mg
¥339.30 2022-01-13
Chemenu
CM144812-1g
methyl (1S,2S,4aS,13bS,14aS)-2-hydroxy-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroindolo[2',3'3,4]pyrido[1,2-b]isoquinoline-1-carboxylate hydrochloride
6211-32-1 95%
1g
$*** 2023-05-30
S e l l e c k ZHONG GUO
S5337-25mg
Rauwolscine hydrochloride
6211-32-1 98%
25mg
¥795.33 2023-09-15
MedChemExpress
HY-12710A-50mg
Rauwolscine hydrochloride
6211-32-1 ≥98.0%
50mg
¥500 2024-04-18

Rauwolscine hydrochloride 関連文献

Rauwolscine hydrochlorideに関する追加情報

Rauwolscine Hydrochloride (CAS No. 6211-32-1): An Overview of Its Properties, Applications, and Recent Research

Rauwolscine hydrochloride (CAS No. 6211-32-1) is a naturally occurring alkaloid derived from the plant Rauvolfia serpentina. This compound has garnered significant attention in the fields of pharmacology and medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of rauwolscine hydrochloride, including its chemical properties, pharmacological effects, and recent advancements in research.

Chemical Properties: Rauwolscine hydrochloride is a white crystalline powder with the molecular formula C20H23N3O4·HCl and a molecular weight of 385.87 g/mol. It is soluble in water and ethanol but insoluble in non-polar solvents such as hexane. The compound exhibits strong basic properties due to the presence of nitrogen atoms in its structure, which allows it to form stable salts with acids, such as hydrochloric acid.

Pharmacological Effects: Rauwolscine hydrochloride is primarily known for its antihypertensive and anti-adrenergic properties. It acts as a selective α2-adrenergic receptor antagonist, which helps in reducing blood pressure by relaxing vascular smooth muscle and decreasing peripheral resistance. Additionally, it has been shown to possess sedative and anxiolytic effects, making it a potential candidate for the treatment of anxiety disorders.

Clinical Applications: The therapeutic potential of rauwolscine hydrochloride has been explored in various clinical settings. In hypertension management, it has been used as an adjunct therapy to other antihypertensive agents to enhance blood pressure control. Recent studies have also highlighted its role in the management of anxiety disorders, particularly in patients who do not respond well to conventional anxiolytics. The compound's ability to modulate the central nervous system (CNS) without causing significant side effects makes it an attractive option for further clinical investigation.

Mechanism of Action: The mechanism by which rauwolscine hydrochloride exerts its pharmacological effects is multifaceted. As an α2-adrenergic receptor antagonist, it blocks the binding of norepinephrine to these receptors, leading to a decrease in sympathetic nervous system activity. This results in vasodilation and reduced blood pressure. Additionally, its sedative and anxiolytic effects are believed to be mediated through interactions with GABAergic and serotonergic neurotransmitter systems in the brain.

Toxicology and Safety: Despite its therapeutic benefits, the safety profile of rauwolscine hydrochloride must be carefully considered. Preclinical studies have shown that it is generally well-tolerated at therapeutic doses, with minimal adverse effects observed. However, higher doses can lead to side effects such as dizziness, dry mouth, and gastrointestinal discomfort. Long-term safety data are still limited, and further research is needed to fully understand the potential risks associated with prolonged use.

Recent Research Developments: Recent advancements in the study of rauwolscine hydrochloride have focused on optimizing its pharmacokinetic properties and exploring new therapeutic applications. For instance, researchers have investigated the use of nanotechnology to enhance the bioavailability and targeted delivery of the compound. One study published in the Journal of Nanobiotechnology demonstrated that encapsulating rauwolscine hydrochloride in lipid nanoparticles significantly improved its absorption and reduced systemic toxicity.

In another notable study published in the Journal of Pharmacology and Experimental Therapeutics, scientists explored the potential of rauwolscine hydrochloride as a neuroprotective agent in models of neurodegenerative diseases such as Parkinson's disease. The results showed that the compound effectively reduced oxidative stress and neuronal damage, suggesting a promising role in neuroprotection.

FUTURE DIRECTIONS: The future of research on rauwolscine hydrochloride is promising. Ongoing clinical trials are evaluating its efficacy in treating hypertension and anxiety disorders, with preliminary results showing positive outcomes. Additionally, efforts are being made to develop novel formulations that enhance its therapeutic index and reduce side effects. The multidisciplinary approach involving pharmacology, nanotechnology, and neuroscience will likely yield significant advancements in our understanding and utilization of this versatile compound.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.